2-(2,4-dichlorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
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Description
2-(2,4-dichlorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0537978 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) have been reported to act as broad-spectrum lipophilic antimicrobial agents .
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,4-d, are considered novel endocrine disruptors, potentially having adverse effects on human health .
Biochemical Pathways
Compounds like 2,4-d have been reported to affect various aspects of human health, including reproductive health, liver function, intestinal homeostasis, kidney function, and thyroid endocrine .
Pharmacokinetics
A method for the determination of three phenoxyalkanoic acid herbicides, including 2,4-d, in blood has been developed .
Result of Action
Similar compounds like 2,4-d have been reported to have potential adverse effects on various aspects of human health .
Action Environment
It’s worth noting that the volatilization and leaching of similar compounds, such as 2,4-d, are critical pathways for pesticide transportation from their applied areas to non-target regions .
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-20-16(22)8-11-2-5-13(6-3-11)21-17(23)10-24-15-7-4-12(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBQAMFKSQSSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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